3-(2-Bromo-ethyl)-benzo[d]isoxazole is an organic compound recognized for its significant role in various biochemical and synthetic applications. The compound features a benzo[d]isoxazole core, which is a heterocyclic structure containing nitrogen and oxygen, making it of interest in medicinal chemistry and materials science. Its chemical formula is CHBrNO, and it has a molecular weight of 241.1 g/mol. This compound is classified under the category of isoxazole derivatives, which are known for their diverse biological activities.
3-(2-Bromo-ethyl)-benzo[d]isoxazole can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. It falls under the classification of heterocyclic compounds due to the presence of both nitrogen and oxygen in its ring structure. Isoxazole derivatives are often studied for their pharmacological properties, including potential anticancer and antimicrobial activities .
The synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole typically involves cyclization reactions starting from appropriate precursors. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The introduction of the bromoethyl group can be achieved through subsequent substitution reactions .
The reaction conditions for synthesizing this compound generally require moderate temperatures and may utilize catalysts to enhance yield and selectivity. For instance, a typical synthetic route might involve:
The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to improve the environmental impact of the synthesis process .
3-(2-Bromo-ethyl)-benzo[d]isoxazole can undergo various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Controlled temperatures and inert atmospheres are often required to prevent unwanted side reactions during synthesis .
The mechanism of action for 3-(2-Bromo-ethyl)-benzo[d]isoxazole primarily involves its interaction with biological targets such as enzymes. Notably, it has been identified as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in the glycolytic pathway. By binding to the active site of GAPDH, this compound disrupts its enzymatic activity, leading to inhibition of cell proliferation and induction of apoptosis in pancreatic ductal adenocarcinoma cells .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity following synthesis .
3-(2-Bromo-ethyl)-benzo[d]isoxazole has several applications across various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in both academic studies and potential therapeutic applications.
The synthesis of benzo[d]isoxazole derivatives historically relies on cyclocondensation reactions between ortho-substituted benzaldehydes and hydroxylamine derivatives, as well as intramolecular cyclization of oxime precursors. Classical Claisen isoxazole synthesis employs 1,3-dicarbonyl compounds with hydroxylamine under acidic conditions, but this method frequently yields regioisomeric mixtures when applied to unsymmetrical 1,3-dicarbonyl precursors [2]. For bromoethyl-functionalized analogues, nucleophilic displacement strategies prove effective: 3-(2-hydroxyethyl)benzo[d]isoxazole undergoes halogenation using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in anhydrous dichloromethane, achieving 60-75% yields. However, this route faces limitations including competitive ring bromination and low functional group tolerance [5]. Alternative pathways involve 1,3-dipolar cycloadditions between nitrile oxides and alkynes, where regioselectivity is controlled by installing electron-withdrawing groups (EWGs) at the alkyne terminus. For bromoethyl derivatives, 4-bromobut-1-yne serves as a dipolarophile, yielding 3-(2-bromoethyl) regioisomers at 50-65% efficiency [2] [10].
Table 1: Traditional Methods for 3-(2-Bromoethyl)benzo[d]isoxazole Synthesis
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Oxime Cyclization | Hydroxylamine·HCl, EtOH, Δ, 24h | 45-58 | Low regiocontrol, dehydration side products |
Halogenation of Alcohol | PBr₃, CH₂Cl₂, 0°C→rt, 6h | 68-75 | Competing ring bromination |
1,3-Dipolar Cycloaddition | 4-Bromobut-1-yne, Et₃N, toluene, 80°C | 52-65 | Regioisomer separation required |
Transition-metal catalysis enables direct access to bromoethyl-functionalized isoxazoles through regioselective cycloadditions. Copper(I)-catalyzed [3+2] cycloadditions between bromoalkynes and nitrile oxides (generated in situ from hydroximoyl chlorides) yield 3,5-disubstituted isoxazoles with 4-bromoethyl groups. Optimized conditions (CuI, 10 mol%, DIPEA, DMF, 60°C) deliver 85% regioselectivity for the 3-aryl-5-(2-bromoethyl) isomer [10]. Palladium-catalyzed decarboxylative couplings provide complementary approaches: 3-carboxyisoxazoles react with vinyl bromides under Pd(OAc)₂/XPhos catalysis, followed by bromination of the resulting vinylisoxazole intermediate. This sequence achieves 70-82% overall yields with >95% regiopurity [5]. Notably, the bromoethyl group necessitates catalyst tuning due to potential Pd-Br interactions causing catalyst poisoning. Recent breakthroughs employ ruthenium N-heterocyclic carbene complexes to circumvent this issue, enabling one-pot cyclization-bromination sequences at 100°C in acetonitrile [2] [10].
Table 2: Metal-Catalyzed Systems for Bromoethyl Isoxazole Synthesis
Catalyst System | Substrate Pairing | Regioselectivity (%) | Yield (%) |
---|---|---|---|
CuI/DIPEA (DMF) | Bromoalkyne + aryl nitrile oxide | 85 (3-aryl-5-bromoethyl) | 78 |
Pd(OAc)₂/XPhos (toluene) | 3-Isoxazolecarboxylate + vinyl bromide | >95 | 82 |
RuCl₂(NHC)(p-cymene) | Enolizable ketone + NH₂OH·HCl | 90 | 75 |
Metal-free methodologies address catalyst toxicity and residue concerns in pharmaceutical synthesis. Ionic liquid-mediated cyclizations exemplify this trend: 2-hydroxyacetophenone oximes undergo dehydrative cyclization in [BMIM]BF₄ at 80°C, followed by alkylation with 1,2-dibromoethane. This solvent-catalyst system achieves 88% conversion and allows ionic liquid recycling for five cycles without efficiency loss [10]. Nitrile oxide-alkyne cycloadditions (NOAC) under phase-transfer conditions utilize tetrabutylammonium fluoride (TBAF) to generate nitrile oxides in situ, reacting with bromoalkynes in aqueous ethanol. This method achieves 75-92% yields while eliminating heavy metal catalysts [5]. Solvent engineering enhances regioselectivity: CH₂Cl₂-H₂O biphasic systems promote SNAr reactions on 5-nitroisoxazoles, where bromoethylamine nucleophiles attack the electron-deficient C5 position, yielding 90% regiopure 3-(2-bromoethyl) products [5] [10]. The TNM-TEA (tetranitromethane-triethylamine) complex enables electrophilic bromocyclization of unsaturated oximes, providing direct access to brominated core structures with atom economy .
Regiocontrol in bromoethyl installation exploits electronic and steric biases of the benzo[d]isoxazole scaffold. Electrophilic aromatic substitution favors C5/C7 positions, necessitating directed ortho-metalation for C3-functionalization. n-Butyllithium (-78°C, THF) with tetramethylethylenediamine (TMEDA) generates C3-lithiated species that react with 1,2-dibromoethane to install bromoethyl groups with 73% efficiency [2] [10]. For nucleophilic substitutions, electron-withdrawing group activation (e.g., nitro, trifluoromethyl) at C5 facilitates SNAr with bromoethylamine nucleophiles. This approach achieves near-quantitative regioselectivity due to the isoxazole ring’s inherent electronic asymmetry [5]. Linker-based strategies prove effective for bivalent ligands: aromatic/aliphatic bis(nucleophiles) like hydroquinone or 1,3-propanedithiol bridge 5-nitroisoxazole units via SNAr, leaving bromoethyl handles for further conjugation. Molecular docking confirms that ethylene linkers optimize allosteric modulator binding in AMPA receptors, validating this regioselective design [10].
Table 3: Regioselective Bromoethyl Installation Strategies
Strategy | Position Functionalized | Key Reagent | Regioselectivity (%) |
---|---|---|---|
Directed ortho-metalation | C3 of benzo[d]isoxazole | n-BuLi/TMEDA, 1,2-dibromoethane | 73 |
Nucleophilic Aromatic Substitution | C5 of 5-nitroisoxazole | 2-Bromoethylamine, K₂CO₃ | >99 |
Bivalent Linker Approach | Ethylene-bridged bis(isoxazole) | 1,2-Dibromoethane, Cs₂CO₃ | 77 (di-substituted) |
Energy-assisted techniques drastically enhance reaction efficiency for bromoethyl isoxazole synthesis. Microwave irradiation (300 W, sealed vessel) reduces cyclocondensation times from hours to minutes: β-enamino diketones and hydroxylamine·HCl in ethanol achieve 95% conversion in 8 minutes versus 24 hours conventionally [2] [6]. Bromination steps benefit similarly; 3-vinylbenzo[d]isoxazole with HBr under microwave (150°C, 15 min) yields 95% 3-(2-bromoethyl) adduct via hydrobromination. Ultrasound irradiation (40 kHz, 200 W) accelerates SNAr reactions between 5-nitroisoxazoles and bromoethylamines in acetonitrile, completing in 20 minutes with 98% yield due to cavitation-enhanced mass transfer [6]. Hybrid microwave-ultrasound systems represent cutting-edge innovations: simultaneous irradiation (microwave 400 W, ultrasound 200 W, 70°C) synthesizes β-FeOOH nanoparticles that catalyze isoxazole cyclizations, reducing reaction times by 90% while maintaining 93% yield [9]. These protocols minimize thermal degradation of bromoethyl groups and suppress dihydroisoxazole byproducts through rapid, uniform heating [5] [6].
Table 4: Energy-Assisted Synthesis Performance Comparison
Technique | Reaction Type | Conventional Time | Assisted Time | Yield Improvement |
---|---|---|---|---|
Microwave (300 W) | Oxime Cyclization | 24 h | 8 min | 45% → 92% |
Ultrasound (40 kHz) | SNAr Amination | 6 h | 20 min | 68% → 98% |
Hybrid (MW/US) | Catalytic Cyclization | 12 h | 45 min | 75% → 93% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1